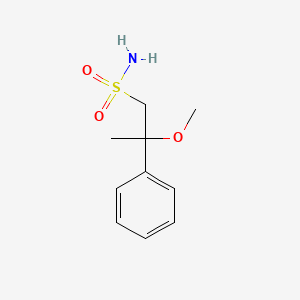

2-Methoxy-2-phenylpropane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-phenylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSVXOYNQQERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Methoxy 2 Phenylpropane 1 Sulfonamide

Acid-Base Properties and Protonation/Deprotonation Behavior of the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is the primary center for acid-base chemistry in 2-methoxy-2-phenylpropane-1-sulfonamide. The nitrogen atom's lone pair of electrons and the acidic proton attached to it are central to its reactivity.

Deprotonation: The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This effect delocalizes the negative charge of the resulting conjugate base across the sulfonyl oxygens, stabilizing the anion. The acidity of sulfonamides, as measured by their pKa values, can vary. Generally, unsubstituted sulfonamides have pKa values in the range of 9–10. d-nb.info The presence of aryl groups attached to the nitrogen (N-arylsulfonamides) typically lowers the pKa to around 6–7. d-nb.info Although this compound is an N-unsubstituted sulfonamide, its precise pKa would be influenced by the electronic effects of the 2-methoxy-2-phenylpropyl group.

Nucleophilic and Electrophilic Reactivity of the Sulfonamide Moiety

The sulfonamide functional group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the reacting partner.

Nucleophilic Reactivity: The deprotonated sulfonamide, or sulfonamidate anion, is a potent nucleophile. The nitrogen atom can attack various electrophiles. This reactivity is fundamental to the use of sulfonamides as protecting groups, where the nitrogen is alkylated or acylated.

Electrophilic Reactivity: While less common, the sulfur atom of the sulfonamide can act as an electrophilic center. This is particularly relevant in reactions where the nitrogen is part of a good leaving group. More generally, derivatives of sulfonamides can be designed to act as electrophilic reagents. For instance, specific N-substituted sulfonamides are used as electrophilic trifluoromethylthiolating agents. tcichemicals.com

The reactivity of the sulfonamide moiety in this compound is analogous to that of other primary sulfonamides. The nitrogen atom, after deprotonation, can participate in nucleophilic substitution reactions.

Transformations Involving the Methoxy (B1213986) and Phenyl Moieties

The methoxy (-OCH₃) and phenyl (-C₆H₅) groups on the tertiary carbon atom are generally stable but can undergo specific transformations under appropriate conditions.

Methoxy Group: The methoxy group is an ether linkage. It is typically cleaved under strongly acidic conditions, often involving reagents like hydrogen bromide (HBr) or hydrogen iodide (HI), via an Sₙ1 or Sₙ2 mechanism. Cleavage would result in a tertiary carbocation or alcohol at the 2-position of the propane (B168953) backbone.

Phenyl Group: The phenyl group is susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The position of substitution (ortho, meta, or para) would be directed by the bulky 2-methoxy-1-(sulfamoyl)propan-2-yl substituent. Due to its size, this group would likely direct incoming electrophiles primarily to the para position, with some ortho substitution also possible.

Functional Group Interconversions and Derivatization at the Propane Backbone

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edu For this compound, derivatization could occur at several positions.

The primary sulfonamide group can be converted into other functionalities. For example, N-alkylation or N-arylation can produce secondary or tertiary sulfonamides. The methylene (B1212753) group (C1 of the propane backbone) adjacent to the sulfonyl group could potentially be functionalized, although its reactivity is generally low.

More significant transformations would involve the tertiary carbon (C2). As mentioned, cleavage of the methoxy group could generate a tertiary alcohol. This hydroxyl group could then be converted into other functional groups, such as halides, using standard reagents like PPh₃/CCl₄ or SOCl₂. vanderbilt.edu These halides are good leaving groups and can be displaced by a variety of nucleophiles to introduce new functionalities at this position. vanderbilt.edu

| Initial Group | Target Group | Typical Reagents |

|---|---|---|

| -SO₂NH₂ | -SO₂NHR | Base, R-X (Alkyl Halide) |

| -OCH₃ | -OH | HBr or HI |

| Aromatic C-H | Aromatic C-NO₂ | HNO₃, H₂SO₄ |

| Tertiary -OH (after ether cleavage) | Tertiary -Cl | SOCl₂, PPh₃/CCl₄ vanderbilt.edu |

Application as a Protecting Group for Amine and Hydroxyl Functionalities in Organic Synthesis

The sulfonamide group is widely used to protect amines in multi-step organic synthesis due to its stability under a range of reaction conditions. While p-toluenesulfonamides (tosylamides) are common, the principles apply to other sulfonamides as well. researchgate.net The sulfonamide bond is generally resistant to acidic and basic hydrolysis and many oxidizing and reducing agents.

The deprotection, or cleavage, of the sulfonamide group to regenerate the free amine can be challenging and often requires harsh conditions. researchgate.net However, methods have been developed for chemoselective deprotection under acidic conditions, for example, using trifluoromethanesulfonic acid. researchgate.net The feasibility and mildness of deprotection are critical factors in the utility of a specific sulfonamide as a protecting group. While there is extensive literature on using isocyanates to protect amines via urea (B33335) linkages, the use of sulfonamides remains a distinct and important strategy. rsc.org

Although less common, sulfonates (esters of sulfonic acids) are excellent protecting groups for hydroxyl functionalities. They function by converting the alcohol into a good leaving group for substitution reactions. vanderbilt.edu

Stereochemical Investigations of 2 Methoxy 2 Phenylpropane 1 Sulfonamide

Identification and Elucidation of Chiral Centers within the Molecular Structure

The molecular structure of 2-Methoxy-2-phenylpropane-1-sulfonamide, with the chemical formula C₁₀H₁₅NO₃S, features a single stereogenic center. This chiral center is the quaternary carbon atom at the C2 position of the propane (B168953) chain.

This specific carbon atom is bonded to four distinct substituents, a prerequisite for chirality:

A phenyl group (-C₆H₅)

A methoxy (B1213986) group (-OCH₃)

A methyl group (-CH₃)

A sulfonamidomethyl group (-CH₂SO₂NH₂)

The presence of this asymmetric carbon atom gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-Methoxy-2-phenylpropane-1-sulfonamide and (S)-2-Methoxy-2-phenylpropane-1-sulfonamide. The differing spatial arrangement of the substituents around this chiral center means that these enantiomers will rotate plane-polarized light in equal but opposite directions and may exhibit distinct biological activities.

Table 1: Substituents on the Chiral Carbon of this compound

| Substituent | Chemical Formula |

| Phenyl | -C₆H₅ |

| Methoxy | -OCH₃ |

| Methyl | -CH₃ |

| Sulfonamidomethyl | -CH₂SO₂NH₂ |

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of enantiomerically pure this compound necessitates the use of stereoselective methods. Several strategies can be envisaged for achieving this, drawing from established principles in asymmetric synthesis.

Asymmetric Catalysis in Propane-1-sulfonamide Synthesis

Asymmetric catalysis stands as a powerful tool for the enantioselective construction of chiral molecules. For a molecule like this compound, a potential catalytic approach would involve the asymmetric addition of a nucleophile to a prochiral precursor. For instance, a metal-catalyzed asymmetric addition of a methyl group to a suitable ketone precursor could establish the chiral center. The use of a chiral ligand complexed to the metal catalyst would direct the approach of the nucleophile, favoring the formation of one enantiomer over the other.

Another catalytic strategy could involve the enantioselective functionalization of a C-H bond. While challenging, recent advances in this area could potentially allow for the direct and stereocontrolled introduction of one of the functional groups at the prochiral center.

Chiral Pool Synthesis Utilizing Enantiopure Precursors (e.g., from D-alanine)

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. Amino acids, with their inherent chirality, are excellent candidates for this approach. nih.gov For the synthesis of this compound, an amino acid such as D-alanine could theoretically serve as a chiral precursor.

A hypothetical synthetic route commencing with D-alanine would involve the transformation of its functional groups while preserving the stereochemical integrity of the α-carbon. This would entail converting the carboxylic acid to the sulfonamidomethyl group and the amino group to a phenyl group, with the original methyl group remaining in place. The methoxy group would be introduced at a suitable stage. This strategy ensures that the chirality of the final product is derived from the starting material.

Chemoenzymatic Strategies for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations. Enzymes, being inherently chiral, can catalyze reactions with high enantio- and diastereoselectivity. For the synthesis of this compound, a key enzymatic step could be the kinetic resolution of a racemic intermediate. For example, a lipase (B570770) could selectively acylate one enantiomer of a precursor alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Alternatively, an enzyme could be used to create the chiral center itself. For instance, a transaminase could be employed in the asymmetric amination of a prochiral ketone, which could then be further elaborated to the target molecule.

Chiral Resolution Techniques for Enantiomer Separation

In cases where an enantioselective synthesis is not employed, the separation of a racemic mixture of this compound into its constituent enantiomers is necessary. Several chiral resolution techniques can be applied.

One common method is the formation of diastereomeric salts. This involves reacting the racemic sulfonamide, which is acidic, with an enantiomerically pure chiral base. The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with an acid to regenerate the pure enantiomers of the sulfonamide.

Another powerful technique is chiral chromatography. This involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.

Configurational Stability and Stereochemical Inversion Studies

The configurational stability of the chiral center in this compound is a crucial consideration, particularly under various chemical conditions. The quaternary nature of the stereocenter, being bonded to four carbon or heteroatoms, generally imparts a high degree of configurational stability.

Stereochemical inversion, or racemization, would require the breaking and reforming of one of the bonds at the chiral center. Under normal conditions, the C-C, C-O, and C-S bonds are robust. However, extreme conditions, such as very high temperatures or the presence of strong bases or acids, could potentially lead to bond cleavage and a loss of stereochemical integrity. For instance, a strong base could potentially deprotonate the carbon adjacent to the sulfonyl group, though this is less likely for the methyl group in this specific structure compared to an α-proton. Studies on the configurational stability of similar α-aryl compounds suggest that racemization is possible under certain conditions, but the specific conditions for this compound would need to be determined experimentally.

Table 2: Summary of Stereochemical Investigation Approaches

| Section | Focus | Key Methodologies/Concepts |

| 4.1 | Chiral Center Identification | Structural analysis for asymmetric carbon atoms. |

| 4.2 | Enantioselective Synthesis | Asymmetric catalysis, chiral pool synthesis, chemoenzymatic methods. |

| 4.3 | Enantiomer Separation | Diastereomeric salt formation, chiral chromatography (HPLC). |

| 4.4 | Configurational Stability | Analysis of bond strengths and potential for racemization under various conditions. |

Derivatives and Structural Analogues of 2 Methoxy 2 Phenylpropane 1 Sulfonamide

Modifications of the Sulfonamide Nitrogen (N-Substitution Patterns)

The nitrogen atom of the sulfonamide group is a primary site for modification, allowing for the introduction of a wide variety of substituents to alter the compound's physicochemical properties.

N-Alkylation: The primary sulfonamide can be readily alkylated to form secondary and tertiary sulfonamides. Common methods for N-alkylation include reaction with alkyl halides in the presence of a base, or through reductive amination. ionike.comnih.gov Water-soluble metal-ligand bifunctional iridium complexes have also been shown to catalyze the N-alkylation of sulfonamides with alcohols. rsc.org

N-Arylation: The introduction of an aryl group on the sulfonamide nitrogen can be achieved through copper-catalyzed Chan-Lam coupling with arylboronic acids or through palladium-catalyzed Buchwald-Hartwig amination with aryl halides. researchgate.netrsc.org These reactions allow for the incorporation of a diverse range of substituted and unsubstituted aromatic and heteroaromatic rings.

Table 1: Potential N-Substituted Derivatives of 2-Methoxy-2-phenylpropane-1-sulfonamide

| Substituent (R) | Compound Name | General Method of Synthesis |

| -CH₃ | N-Methyl-2-methoxy-2-phenylpropane-1-sulfonamide | N-Alkylation |

| -CH₂CH₃ | N-Ethyl-2-methoxy-2-phenylpropane-1-sulfonamide | N-Alkylation |

| -C₆H₅ | N,2-Diphenyl-2-methoxypropane-1-sulfonamide | N-Arylation |

| -C₆H₄-4-Cl | N-(4-Chlorophenyl)-2-methoxy-2-phenylpropane-1-sulfonamide | N-Arylation |

Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing alkyl and sulfonamide moieties would need to be considered in predicting the regioselectivity of these reactions.

Halogenation, Nitration, and Sulfonation: Standard electrophilic aromatic substitution protocols can be employed to introduce halogen (e.g., -Cl, -Br), nitro (-NO₂), or sulfonic acid (-SO₃H) groups onto the phenyl ring. libretexts.org These reactions typically proceed in the presence of a suitable catalyst and/or strong acid.

Friedel-Crafts Alkylation and Acylation: The phenyl ring can also undergo Friedel-Crafts reactions to introduce alkyl or acyl groups. These reactions are typically catalyzed by Lewis acids such as aluminum chloride. wikipedia.org

Table 2: Potential Phenyl-Substituted Derivatives

| Substituent (X) | Position | Compound Name | General Method of Synthesis |

| -Cl | para | 2-(4-Chlorophenyl)-2-methoxypropane-1-sulfonamide | Halogenation |

| -NO₂ | para | 2-Methoxy-2-(4-nitrophenyl)propane-1-sulfonamide | Nitration |

| -CH₃ | ortho/para | 2-Methoxy-2-(p-tolyl)propane-1-sulfonamide | Friedel-Crafts Alkylation |

| -COCH₃ | ortho/para | 2-(4-Acetylphenyl)-2-methoxypropane-1-sulfonamide | Friedel-Crafts Acylation |

Alterations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) can be modified to introduce other alkoxy groups or be cleaved to reveal a hydroxyl functionality.

Ether Cleavage (Demethylation): The methyl group can be cleaved to yield the corresponding alcohol, 2-hydroxy-2-phenylpropane-1-sulfonamide. This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). nih.gov

Transetherification: While less common, it may be possible to exchange the methoxy group for other alkoxy groups under specific catalytic conditions.

Table 3: Potential Analogues with Altered Methoxy Group

| Resulting Group | Compound Name | General Method of Synthesis |

| -OH | 2-Hydroxy-2-phenylpropane-1-sulfonamide | Ether Cleavage |

| -OCH₂CH₃ | 2-Ethoxy-2-phenylpropane-1-sulfonamide | Williamson Ether Synthesis (from the corresponding alcohol) |

Variations in the Propane (B168953) Backbone and Alkyl Chain Length

Modification of the propane backbone can lead to homologated or branched analogues of the parent compound.

Homologation: Synthesis of analogues with longer alkyl chains, such as a butane or pentane backbone, would likely require a different synthetic starting point rather than direct modification of the propane chain. For example, starting with the corresponding longer-chain phenylalkane.

Introduction of Branching: Further branching on the propane chain would also necessitate a de novo synthesis from appropriately substituted precursors.

Table 4: Potential Variations in the Propane Backbone

| Backbone | Compound Name |

| Butane | 2-Methoxy-2-phenylbutane-1-sulfonamide |

| Pentane | 2-Methoxy-2-phenylpentane-1-sulfonamide |

Mechanistic and Kinetic Studies of Reactions Involving 2 Methoxy 2 Phenylpropane 1 Sulfonamide

Computational and Theoretical Chemistry of 2 Methoxy 2 Phenylpropane 1 Sulfonamide

Conformational Analysis and Energy Landscapes

The flexibility of 2-Methoxy-2-phenylpropane-1-sulfonamide, particularly around its single bonds, means it can exist in multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. nih.gov

Computational methods are used to systematically explore the molecule's conformational space by rotating dihedral angles and calculating the corresponding energy. This process generates a potential energy landscape, where low-energy regions correspond to stable conformers. nih.govchemrxiv.org The global minimum on this landscape represents the most stable conformation of the molecule. These studies are crucial as the conformation can significantly influence the molecule's physical properties and biological activity. The transition from a gas-phase environment to a solvent can also alter the conformational landscape, stabilizing different conformers. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms over time. peerj.com For this compound, MD simulations can be used to study its behavior in different environments, such as in solution or interacting with a biological target like an enzyme.

In these simulations, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track their trajectories. This allows for the study of time-dependent properties, conformational changes, and intermolecular interactions. peerj.com For example, MD simulations can reveal how the molecule interacts with water molecules in an aqueous solution or how it binds to a protein's active site. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy between the sulfonamide and a protein, identifying key stabilizing interactions such as hydrogen bonds and van der Waals forces. peerj.com

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. jcsp.org.pkresearchgate.net These models are based on the principle that the structure of a molecule dictates its properties. researchgate.net

For a class of compounds like sulfonamides, a QSPR model can be developed to predict properties such as thermal energy, entropy, or heat capacity. jcsp.org.pkresearchgate.net The process involves calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors can be topological (e.g., Wiener index, Randic index), geometric, or quantum-chemical (e.g., HOMO/LUMO energies). jcsp.org.pk Multiple linear regression (MLR) or machine learning algorithms are then used to create a predictive model. jcsp.org.pkchemrxiv.org Such a model could then be used to estimate the properties of this compound based solely on its calculated descriptors.

| Property | Model Equation | Descriptors |

|---|---|---|

| Thermal Energy (Eth) | Eth = c0 + c1(1χ) + c2(J) + c3(ELUMO) | 1χ (Randic Index), J (Balaban Index), ELUMO (LUMO Energy) |

| Entropy (S) | S = c0 + c1(J) + c2(ELUMO) + c3(H) | J (Balaban Index), ELUMO (LUMO Energy), H (Harary Index) |

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental spectra. nih.govmdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be predicted. epstem.net These calculations are typically performed on the DFT-optimized geometry of the molecule. The predicted chemical shifts are often linearly correlated with experimental data to improve accuracy. epstem.netresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. mdpi.com These calculations provide a theoretical infrared (IR) spectrum. The calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, so they are often multiplied by a scaling factor to achieve better agreement with experimental spectra. epstem.net Potential Energy Distribution (PED) analysis can then be used to assign specific vibrational modes to the calculated frequencies, such as the characteristic symmetric and asymmetric stretching vibrations of the SO₂ group. mdpi.com

| Vibrational Mode | Typical Calculated Frequency (cm-1) | Typical Experimental Frequency (cm-1) |

|---|---|---|

| SO2 Asymmetric Stretch | ~1334 cm-1 | ~1345 cm-1 |

| SO2 Symmetric Stretch | ~1252 cm-1 | ~1186 cm-1 |

| S-N Stretch | ~925 cm-1 | ~940 cm-1 |

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the publicly available research concerning the reaction pathway energetics and transition state geometries of the chemical compound this compound. Despite the growing interest in the computational and theoretical chemistry of sulfonamide derivatives, this specific molecule does not appear to have been the subject of detailed investigation in this area.

Sulfonamides, as a class of compounds, are of significant interest in medicinal chemistry and materials science, leading to numerous theoretical studies on their structure, electronic properties, and reactivity. nih.govresearchgate.netfrontiersrj.commdpi.com These computational investigations often employ methods like Density Functional Theory (DFT) to explore conformational landscapes, molecular orbital energies (such as HOMO and LUMO), and potential reaction mechanisms. researchgate.netresearchgate.netdntb.gov.ua

Typically, the study of reaction pathway energetics involves mapping the potential energy surface of a chemical reaction. This process identifies the minimum energy pathways from reactants to products, detailing the energy of all intermediates and, crucially, the transition states that connect them. The geometry of these transition states, which represent the highest energy point along the reaction coordinate, provides vital insights into the mechanism of a reaction.

However, specific data regarding the activation energies, reaction coordinates, or the precise geometric parameters (bond lengths, angles, and dihedral angles) of transition states involving this compound are not present in the reviewed literature. While general methodologies for synthesizing sulfonamides are well-documented, the computational exploration of their reaction mechanisms, particularly for this specific derivative, is absent. frontiersrj.comrsc.org

The lack of specific research on this compound could be attributed to several factors, including its relative novelty or a research focus on other sulfonamide derivatives with more immediate applications in drug design or catalysis. As such, the detailed data tables and in-depth discussion of its reaction pathway energetics and transition state geometries, as requested, cannot be generated at this time. Further computational research would be required to elucidate these specific aspects of its chemical behavior.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are critical for the unambiguous assignment of all protons and carbons in 2-Methoxy-2-phenylpropane-1-sulfonamide.

¹H NMR

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methoxy (B1213986) group (CH₃O-) would present as a sharp singlet, likely around 3.0-3.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfonyl group would likely appear as a singlet or an AB quartet further downfield. The methyl group protons would also produce a singlet. The protons of the sulfonamide group (-SO₂NH₂) are expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The phenyl group would show multiple signals in the aromatic region (typically 125-145 ppm), with the ipso-carbon (the carbon attached to the propane (B168953) chain) being distinct. The quaternary carbon atom bonded to the phenyl, methoxy, and methyl groups would appear in the downfield region of the aliphatic part of the spectrum. The methoxy carbon would have a characteristic chemical shift around 50-60 ppm. The methylene carbon adjacent to the sulfonamide group and the methyl carbon would also have distinct signals in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 (m) | 125 - 145 |

| Methoxy (OCH₃) | ~3.2 (s) | ~55 |

| Methylene (CH₂) | ~3.5 (s) | ~60 |

| Methyl (CH₃) | ~1.6 (s) | ~25 |

| Sulfonamide (NH₂) | Variable (br s) | - |

| Quaternary Carbon | - | ~80 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity of the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily show correlations among the protons of the phenyl ring, helping to assign their specific positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the singlet from the methoxy protons would correlate with the methoxy carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for piecing together the molecular fragments. For example, correlations would be expected between the methoxy protons and the quaternary carbon, and between the methylene protons and the quaternary carbon, confirming the core structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₅NO₃S, corresponding to a monoisotopic mass of approximately 229.08 Da nih.gov.

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

The fragmentation pattern in MS/MS experiments can provide further structural confirmation. For sulfonamides, characteristic fragmentation pathways often involve the cleavage of the C-S and S-N bonds docbrown.info. Common fragments for this compound might include the loss of the sulfonamide group (SO₂NH₂) or cleavage of the propane chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (Sulfonamide) | 3300-3400 | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=C (Aromatic) | 1450-1600 | Ring stretching |

| S=O (Sulfonamide) | 1300-1350 and 1150-1180 | Asymmetric and symmetric stretching |

| C-O (Methoxy) | 1050-1150 | Stretching |

| S-N (Sulfonamide) | 900-950 | Stretching |

The presence of strong bands for the S=O stretching vibrations would be a key indicator of the sulfonamide group d-nb.info. The N-H stretching bands would confirm the primary sulfonamide.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation in the solid state. While no specific crystal structure for this compound is publicly available in the Cambridge Structural Database (CSD), analysis of related sulfonamide structures can provide insights into expected molecular packing and intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and sulfonyl oxygen atoms uab.catuiowa.eduresearchgate.netuiowa.educam.ac.uk.

Chiral Chromatography for Enantiomeric Purity Assessment

The central quaternary carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The selection of the appropriate chiral stationary phase is critical and often requires screening of various column types (e.g., polysaccharide-based, protein-based, or cyclodextrin-based). For related sulfonamides, successful enantiomeric separations have been achieved using chiral HPLC methods researchgate.net. The development of a robust analytical method would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve baseline separation of the two enantiomers. This would allow for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio in a given sample.

Future Research Directions and Unexplored Avenues for 2 Methoxy 2 Phenylpropane 1 Sulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often relies on the reaction of sulfonyl chlorides with amines, a process that can generate stoichiometric amounts of acidic byproducts and may require harsh reaction conditions. Future research should pivot towards the development of more sustainable and efficient methods for the synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide and its derivatives.

One promising direction is the exploration of catalytic methods that avoid the pre-functionalization of starting materials. For instance, transition-metal-catalyzed approaches, such as those employing palladium or copper, could enable the direct coupling of aryl and alkyl fragments with a sulfur dioxide surrogate and an amine source. This would represent a more atom-economical route to the target molecule.

Furthermore, the principles of green chemistry should be a guiding force in the design of new synthetic routes. This includes the use of environmentally benign solvents like water or bio-based solvents, and the development of one-pot procedures that minimize waste and energy consumption. Research into solid-supported reagents or catalysts could also facilitate easier product purification and catalyst recycling, further enhancing the sustainability of the synthesis.

A comparative table of potential sustainable synthetic approaches is presented below:

| Methodology | Potential Advantages for this compound Synthesis |

| Transition-Metal Catalysis (e.g., Pd, Cu) | High efficiency, functional group tolerance, potential for direct C-S and S-N bond formation. |

| Photoredox Catalysis | Mild reaction conditions, use of light as a renewable energy source, novel reactivity pathways. |

| Electrochemical Synthesis | Avoidance of stoichiometric oxidants/reductants, precise control over reaction conditions. |

| Synthesis in Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, potential for simplified workup procedures. |

| One-Pot Syntheses | Increased efficiency, reduced waste generation, and lower energy consumption. |

Exploration of New Reactivity Patterns and Chemical Transformations

The inherent reactivity of the this compound scaffold presents numerous opportunities for the exploration of novel chemical transformations. A significant area for future investigation is the C-H functionalization of the phenyl ring and the aliphatic backbone. Directed C-H activation, using the sulfonamide group as a directing element, could allow for the selective introduction of a wide range of functional groups at positions that are not accessible through traditional electrophilic aromatic substitution. This would provide a powerful tool for the late-stage diversification of the core structure, enabling the rapid generation of analogues with modified properties.

Moreover, the sulfonamide N-H bond offers a handle for further functionalization. While N-alkylation and N-arylation are known transformations, future research could explore more complex modifications, such as the introduction of chiral auxiliaries or the formation of macrocyclic structures. The development of novel catalytic systems for these transformations would be of significant interest.

The potential for ring-forming reactions initiated from functional groups installed on the scaffold is another fertile ground for research. For example, the introduction of an olefinic moiety could enable intramolecular cyclization reactions to form novel heterocyclic systems containing the sulfonamide pharmacophore.

Advanced Stereocontrol in Complex Molecular Architectures and Analogues

The this compound molecule possesses a chiral center at the quaternary carbon. This presents a significant opportunity for the development of asymmetric synthetic methods to access enantiomerically pure forms of the compound and its analogues. Future research should focus on the development of catalytic enantioselective methods for the construction of this key stereocenter. This could involve, for example, the asymmetric addition of a nucleophile to a prochiral precursor or the enantioselective functionalization of a prochiral C-H bond.

The use of chiral catalysts , such as chiral Lewis acids, Brønsted acids, or transition metal complexes with chiral ligands, will be instrumental in achieving high levels of stereocontrol. The development of organocatalytic methods would also be a highly desirable, metal-free approach to the enantioselective synthesis of these compounds.

Furthermore, the synthesis of diastereomerically pure analogues with additional stereocenters is a challenging yet rewarding area of research. This would require the development of highly stereoselective reactions that can control the relative and absolute stereochemistry of multiple stereocenters within the molecule.

| Stereoselective Approach | Potential Application for this compound |

| Catalytic Asymmetric Synthesis | Direct formation of the chiral quaternary center in high enantiomeric excess. |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective synthesis of complex analogues with multiple stereocenters. |

| Kinetic Resolution | Separation of racemic mixtures to obtain enantiomerically pure material. |

| Dynamic Kinetic Resolution | Conversion of a racemic starting material into a single enantiomer of the product. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory bench to larger-scale production or for the rapid generation of compound libraries can be greatly facilitated by the adoption of flow chemistry and automated synthesis platforms . Future research should explore the adaptation of synthetic routes for this compound to continuous flow processes. acs.orgacs.org Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purities. acs.orgacs.org

The development of a robust flow synthesis would also enable the on-demand production of the compound and its analogues. Furthermore, the integration of in-line purification and analysis techniques would allow for real-time optimization and process control.

Automated synthesis platforms can be employed for the high-throughput synthesis of libraries of this compound derivatives. nih.gov This would involve the use of robotic systems to perform reactions in parallel, allowing for the rapid exploration of structure-activity relationships. The data generated from these high-throughput experiments could be used to train machine learning algorithms for the in silico design of new analogues with desired properties.

Deeper Computational Insights into Reactivity, Selectivity, and Reaction Design

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. researchgate.netnih.gov Future research on this compound should leverage computational methods to gain deeper insights into its synthesis and reactivity.

DFT calculations can be used to elucidate the mechanisms of existing and newly developed synthetic reactions. researchgate.netnih.gov This understanding can then be used to optimize reaction conditions and to design more efficient catalysts. For example, computational modeling could be used to predict the most favorable pathways for C-H functionalization or to understand the origins of stereoselectivity in asymmetric reactions.

Furthermore, in silico design and screening of virtual libraries of this compound analogues can accelerate the discovery of new compounds with specific biological activities. nih.govnih.gov Molecular docking studies can be used to predict the binding of these analogues to biological targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be computationally predicted to assess their drug-likeness. nih.govnih.gov This integrated computational and experimental approach will be crucial for the efficient development of new therapeutic agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.